molecular formula C8H9Cl2NO B14037198 8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl

8-chloro-3,4-dihydro-2h-benzo[1,4]oxazine HCl

Cat. No.: B14037198
M. Wt: 206.07 g/mol
InChI Key: NMMJQFYGQXHHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the benzoxazine family, which is known for its diverse biological and chemical properties. The presence of chlorine and the hydrochloride salt form enhance its solubility and reactivity, making it a valuable compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base, followed by cyclization to form the benzoxazine ring. The reaction conditions often include solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve high-throughput mechanochemical methods, which allow for the parallel synthesis of multiple samples. This approach uses a multiposition jar milling system, enabling the processing of up to 12 samples simultaneously . This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazines .

Scientific Research Applications

8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-3,4-dihydro-2H-benzo[1,4]oxazine hydrochloride is unique due to its specific chlorine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where chlorine’s reactivity is advantageous .

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

8-chloro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride

InChI

InChI=1S/C8H8ClNO.ClH/c9-6-2-1-3-7-8(6)11-5-4-10-7;/h1-3,10H,4-5H2;1H

InChI Key

NMMJQFYGQXHHIF-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(N1)C=CC=C2Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.